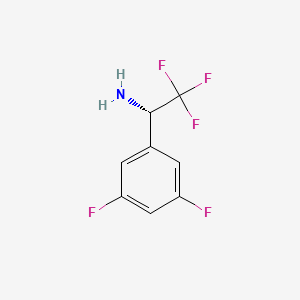
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific catalytic conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of difluorophenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H6F5N |
|---|---|
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Clé InChI |
ZGXAKNAMSFQOGQ-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



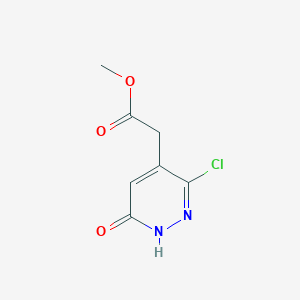
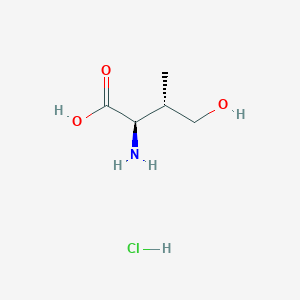
![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
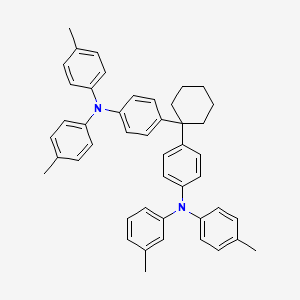

![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)
![7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12827064.png)
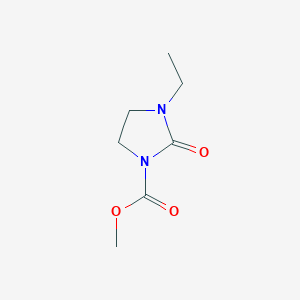
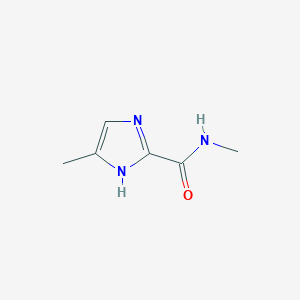

![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)

![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
